tert-butyl 1,3-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 1,3-oxazole-5-carboxylate is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with an amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction could produce 1,3-oxazolidine derivatives.
Scientific Research Applications
Tert-butyl 1,3-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
1,3-Oxazole-5-carboxylic acid: A derivative with a carboxylic acid group instead of the tert-butyl ester.
2,4-Dimethyl-1,3-oxazole: Another oxazole derivative with different substituents.
Uniqueness
Tert-butyl 1,3-oxazole-5-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
2616883-64-6 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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